N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a class of organic compounds that contain an imidazo[1,2-a]pyrimidine moiety . These compounds have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and others .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety. The exact structure would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the specific substituents present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines would depend on their specific structure. For example, N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide, a related compound, is a solid with a molecular weight of 288.33 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-6-3-5-16(19(18)28-2)20(26)23-15-9-7-14(8-10-15)17-13-25-12-4-11-22-21(25)24-17/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMPZTFEGOVRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide |
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